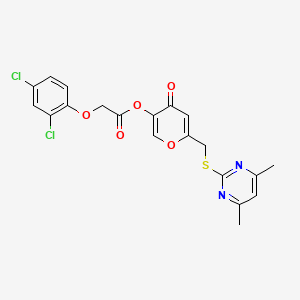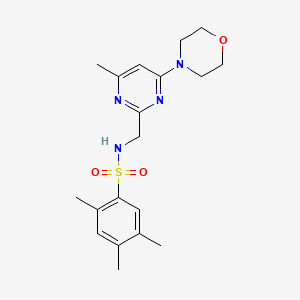![molecular formula C17H13F3N2O4S B2968491 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide CAS No. 899996-63-5](/img/structure/B2968491.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring distinct functional groups, such as an isothiazolone ring, a trifluoromethyl-substituted phenyl group, and an amide linkage. This structural complexity is likely indicative of its potential diverse reactivity and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis often begins with the preparation of the isothiazolone core. This can be achieved via the cyclization of o-aminothiophenol derivatives with carbonyl compounds under oxidative conditions.
Step 2: : Subsequent oxidation of the isothiazolone ring typically involves reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, producing the sulfonyl compound.
Step 3: : The amide bond formation between the sulfonyl isothiazolone and 3-(trifluoromethyl)aniline derivative may proceed through standard amidation protocols, often utilizing coupling reagents such as EDCI or DCC.
Industrial Production Methods: : Industrial production could follow similar synthetic routes but scaled up with optimizations for yield and purity. Parameters like temperature, pressure, and solvent systems would be meticulously controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The sulfonyl group can undergo further oxidation to form sulfonic acids under strong oxidizing conditions.
Substitution: : Electrophilic substitution on the phenyl ring due to the electron-withdrawing trifluoromethyl group.
Reduction: : The amide functionality can be reduced to corresponding amines or alcohols using strong reducing agents like LiAlH4.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Coupling agents: : EDCI, DCC for amidation.
Reducing agents: : Lithium aluminum hydride for reduction reactions.
Major Products
Sulfonic acids: , Amides , Amines , and Alcohols depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide finds applications across various domains:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : Investigating its potential as an antimicrobial agent due to the presence of the sulfonyl group.
Medicine: : Possible precursor for drug candidates targeting specific enzymes or receptors.
Industry: : Used in material science for developing specialized polymers or coatings due to its unique structural properties.
Mecanismo De Acción
The compound’s mechanism of action can be multifaceted:
Molecular Targets: : Likely to target enzymatic functions due to its ability to form stable complexes with proteins, particularly those involving sulfur interactions.
Pathways Involved: : Could modulate oxidative stress pathways or protein synthesis inhibition, depending on its specific binding and reactivity with biological macromolecules.
Comparación Con Compuestos Similares
Unique Attributes
Trifluoromethyl Group: : Confers unique electronic properties influencing reactivity and biological activity.
Isothiazolone Core: : Provides a basis for potent biological activity against a range of pathogens.
Similar Compounds
2-(1,1-dioxido-3-oxobenzo[d]isothiazolyl)-based compounds: : Often used for their antimicrobial properties.
Trifluoromethyl phenyl derivatives: : Common in pharmaceuticals for enhancing drug potency and stability.
Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide with its analogs highlights its unique combination of functional groups, making it a versatile candidate in both research and industrial applications.
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-12-6-4-5-11(9-12)17(18,19)20)22-16(24)13-7-2-3-8-14(13)27(22,25)26/h2-10H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISXNHQGBSVTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2968412.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)

![1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2968427.png)
![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)

